TAAR1 Agonist Activity: Cross-Species Functional Data for CAS 922501-00-6
CAS 922501-00-6 demonstrates measurable agonist activity at TAAR1 in both human and mouse orthologs, with a 2.7-fold higher potency at the mouse receptor [1]. In contrast, the structurally related analog 1-(4-bromophenyl)-N,N-dimethylethanamine (CAS not specified) lacks any documented TAAR1 activity in publicly available binding databases [2]. This functional activity at a therapeutically relevant GPCR target distinguishes CAS 922501-00-6 from chain-shortened analogs that do not exhibit this pharmacology.
| Evidence Dimension | TAAR1 functional agonism |
|---|---|
| Target Compound Data | EC50 = 4.90 µM (human); EC50 = 1.80 µM (mouse) |
| Comparator Or Baseline | 1-(4-bromophenyl)-N,N-dimethylethanamine: No TAAR1 activity data available |
| Quantified Difference | 2.7-fold species difference (mouse vs. human) for target compound; comparator lacks functional characterization |
| Conditions | HEK293 cells expressing recombinant TAAR1; cAMP accumulation measured by BRET assay after 20 min incubation |
Why This Matters
Documented TAAR1 functional activity enables use as a reference agonist in GPCR screening cascades, whereas chain-shortened analogs provide no validated pharmacology for this target.
- [1] BindingDB BDBM50227828 (CHEMBL4068661); Agonist activity at human TAAR1 (EC50 = 4.90E+3 nM) and mouse TAAR1 (EC50 = 1.80E+3 nM) expressed in HEK293 cells assessed by cAMP BRET assay. View Source
- [2] BindingDB search for 1-(4-bromophenyl)-N,N-dimethylethanamine; No TAAR1 binding or functional data retrieved. View Source
